molecular formula C6H8N2O B2529226 1-(Pyrimidin-2-YL)ethan-1-OL CAS No. 53342-30-6

1-(Pyrimidin-2-YL)ethan-1-OL

Cat. No.: B2529226
CAS No.: 53342-30-6
M. Wt: 124.143
InChI Key: YTMHZXYXPHNWMA-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-YL)ethan-1-OL is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.143. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

1-(Pyrimidin-2-YL)ethan-1-OL and its derivatives have been a subject of interest in the field of synthetic chemistry, particularly in the synthesis of heteroaryl ethanamines and their analogs. For instance, a novel synthesis pathway for (S)-1-(heteroaryl)ethan-1-amines, including the pyrimidin-2-yl derivative, was established through the cyclization of (S)-N-Boc-alanine-derived ynone with specific dinucleophiles. The process involved subsequent steps like acidolytic removal of the Boc group and stereoselective catalytic hydrogenation, revealing significant insights into the structural and stereochemical properties of the resulting compounds (Svete et al., 2015).

Biological Activities and Applications

The pyrimidine nucleus, a key component of this compound, is integral to numerous biological compounds, including DNA, RNA, and certain vitamins. Derivatives of this nucleus exhibit a broad spectrum of biological activities, encompassing antioxidant, anticancer, antibacterial, and anti-inflammatory effects. A study elaborated on synthesizing bis(2-(pyrimidin-2-yl)ethoxy)alkanes and investigating their antioxidant properties through in vitro test systems. The findings indicated that the compound's antioxidant activity was significantly influenced by the attached alkyl fragment, with certain derivatives demonstrating promising activity compared to established standards like butylated hydroxytoluene (Rani et al., 2012).

Biochemical Analysis

Biochemical Properties

1-(Pyrimidin-2-YL)ethan-1-OL plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound can act as a ligand for certain receptors, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis and cell cycle arrest by inhibiting CDK2 activity . This compound also affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, its interaction with CDK2 results in the inhibition of this enzyme, which is essential for cell cycle progression . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can effectively inhibit tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism. The metabolites of this compound can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain . The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . This subcellular localization is crucial for its role in regulating cellular processes and signaling pathways.

Properties

IUPAC Name

1-pyrimidin-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-7-3-2-4-8-6/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMHZXYXPHNWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53342-30-6
Record name 1-(pyrimidin-2-yl)ethan-1-ol
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